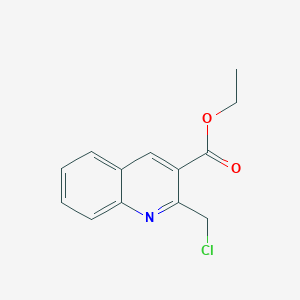

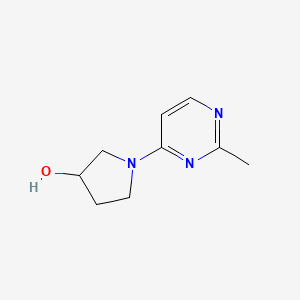

Ethyl 2-(chloromethyl)quinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Ethyl 2-(chloromethyl)quinoline-3-carboxylate involves two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis

The molecular structure of Ethyl 2-(chloromethyl)quinoline-3-carboxylate is confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(chloromethyl)quinoline-3-carboxylate include Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 .Physical And Chemical Properties Analysis

Ethyl 2-(chloromethyl)quinoline-3-carboxylate is a solid compound . Its IUPAC name is ethyl 2-(chloromethyl)-3-quinolinecarboxylate . The InChI code is 1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Quinoline derivatives, including “Ethyl 2-(chloromethyl)quinoline-3-carboxylate”, are known to have a broad range of applications in synthetic organic chemistry . They are used as fundamental building blocks to participate in a wide array of chemical transformations .

The synthesis of these derivatives often involves alternative reaction methods such as microwave synthesis, solvent-free reaction conditions, and photocatalytic synthesis . The simplicity and cost-effectiveness of these methodologies are attractive for large scale synthesis .

Medicinal Chemistry

Quinoline derivatives are also widely used in medicinal chemistry due to their various biological activities . They have been found to possess anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, and antihypertensive properties .

One example of their application in medicinal chemistry is the synthesis of 2-alkylaminomethylquinoline derivatives, which have shown potent and more selective antitrypanosomal activity .

Industrial Chemistry

In the field of industrial chemistry, quinoline derivatives are used in the synthesis of organic intermediates via green chemistry . These intermediates are then utilized in the synthesis of biologically active compounds .

For example, “Ethyl 2-(chloromethyl)quinoline-3-carboxylate” has been used in the Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction . The resulting 2,4-bis (aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .

Synthesis of Poly-functionalized Quinolines

An unexpected and direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction has been disclosed . This poly-functionalized quinoline is a versatile and attractive building block. It has been used in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction . The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .

Synthesis of Antitrypanosomal Agents

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate has been used as a versatile building block for furnishing new 2-alkylaminomethylquinoline derivatives . These derivatives have shown potent and more selective antitrypanosomal activity .

Synthesis of Tetracyclic-fused Benzoxepinoquinolines

The Williamson reaction between ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate and phenols has been used as the key step for constructing tetracyclic-fused benzoxepinoquinolines . These compounds have potential applications in medicinal chemistry .

Synthesis of Halomethyl-functionalized Quinolines

Halomethyl-functionalized quinolines, including “Ethyl 2-(chloromethyl)quinoline-3-carboxylate”, have been widely applied as fundamental building blocks to participate in a wide array of chemical transformations in organic chemistry . They have been used to reveal the synthetic potential of these platforms in accessing important drug-like small molecules or new quinoline luminescent materials .

Synthesis of Quinolinecarboxylic Acids

The presence of a 3-carboxyl functional group makes the synthesis of “Ethyl 2-(chloromethyl)quinoline-3-carboxylate” particularly appealing. Quinolinecarboxylic acids are important sub-structures in a number of pharmacologically active molecules and could also be used as intermediates or building blocks for the synthesis of valuable quinoline drugs .

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(chloromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNOJJRGRJQERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N=C1CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(chloromethyl)quinoline-3-carboxylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B2686977.png)

![N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)

![(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide](/img/structure/B2686985.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2686987.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2686991.png)

![8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2686994.png)

![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)